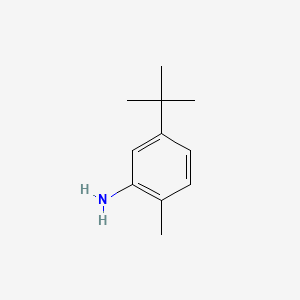

5-(tert-butyl)-2-methylaniline

Beschreibung

Overview of Aniline (B41778) Derivatives in Chemical Research

Aniline derivatives are a class of aromatic amines that are crucial in many industrial sectors. researchgate.netsci-hub.se They are foundational materials for the synthesis of a wide range of products, including polymers, rubber additives, dyes, pigments, agricultural chemicals, and pharmaceuticals. researchgate.netsci-hub.seresearchgate.netbloomtechz.com In the pharmaceutical industry, for example, aniline derivatives are integral to the creation of analgesics, anti-inflammatory drugs, and anti-cancer agents. researchgate.net The versatility of the aniline scaffold stems from the reactivity of the amino group and the aromatic ring, which can be readily modified through various chemical reactions like diazotization, acylation, and alkylation. bloomtechz.com This adaptability allows chemists to synthesize complex molecules with specific, desired properties. bloomtechz.com The study of aniline derivatives continues to be an active area of research, focusing on developing new synthetic methods and exploring their potential in materials science and medicinal chemistry. researchgate.netrsc.org

Significance of Alkyl Substituents in Aromatic Amines: Electronic and Steric Influences

The presence of alkyl groups on the aniline ring significantly modifies the molecule's chemical and physical properties through a combination of electronic and steric effects.

Electronic Effects: Alkyl groups, such as methyl and tert-butyl, are generally considered electron-donating. This is attributed to two main factors:

Inductive Effect (+I): Alkyl groups push electron density through the sigma (σ) bonds onto the aromatic ring. libretexts.org

Hyperconjugation (+R): This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the ring.

This increased electron density activates the ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orgelsevier.es The amino group (-NH2) itself is a powerful activating group, and the addition of alkyl substituents further enhances this reactivity. libretexts.org

Steric Effects: The size of the alkyl substituent plays a critical role in directing the outcome of chemical reactions. unilag.edu.ng A bulky group like tert-butyl can physically obstruct access to adjacent positions on the ring (ortho positions). libretexts.orgacs.org This phenomenon, known as steric hindrance, can influence the regioselectivity of reactions, often favoring substitution at less hindered positions. libretexts.orgunilag.edu.ng In nucleophilic substitution reactions, bulky ortho-substituents can significantly reduce reaction rates by impeding the approach of the nucleophile. unilag.edu.ngresearchgate.net For instance, the rate of reaction for N-methylaniline is considerably lower than for aniline due to the increased steric hindrance around the nitrogen atom. researchgate.net

Positional Isomerism and its Impact on Reactivity and Properties in Tert-Butyl Methylanilines

The specific placement of the tert-butyl and methyl groups on the aniline ring, known as positional isomerism, has a profound impact on the compound's characteristics. Consider the isomers of tert-butyl methylaniline, such as 4-tert-butyl-2-methylaniline and 5-tert-butyl-2-methylaniline.

The relative positions of the alkyl groups and the amine group influence:

Basicity (pKa): The electron-donating alkyl groups increase the electron density on the nitrogen atom, making the amine more basic compared to unsubstituted aniline. However, steric hindrance around the amino group can affect its ability to accept a proton, thereby modulating the basicity. For example, N,N-dimethyl-2,4,6-tri-tert-butylaniline has a pKa value 5.6 units lower than N,N-dimethylaniline, a decrease attributed to steric effects. researchgate.net

Reactivity: The substitution pattern dictates the available sites for further reactions. In electrophilic substitution, the activating effects of the amine and alkyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay between these directing effects and the steric hindrance from the tert-butyl group will determine the final product distribution.

Physical Properties: Isomers often exhibit different physical properties, such as melting point, boiling point, and solubility, due to variations in molecular symmetry and intermolecular forces. For example, the high boiling point of 2,6-dibromo-4-tert-butylaniline (B81550) (288°C) is attributed to strong van der Waals forces arising from its molecular weight and bulky substituent.

Below is a table comparing properties of different isomers.

| Property | 4-tert-Butyl-2-methylaniline cymitquimica.com | 2-tert-Butyl-6-methylaniline | 5-tert-butyl-2-methylaniline sigmaaldrich.com |

| CAS Number | 2909-82-2 | 13117-94-7 | 85336-17-0 |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol | 163.26 g/mol | 163.26 g/mol |

| Substitution Pattern | Amine and methyl are ortho; Amine and tert-butyl are para. | Amine is sterically hindered by ortho methyl and tert-butyl groups. | Amine and methyl are ortho; Amine and tert-butyl are meta. |

Research Gaps and Future Perspectives for 5-(tert-butyl)-2-methylaniline within Contemporary Organic Chemistry

While substituted anilines are widely used, the specific isomer this compound is less extensively studied than some of its counterparts. This presents several opportunities for future research.

Current and Potential Applications:

Building Block in Synthesis: Like other substituted anilines, this compound serves as a versatile intermediate. For example, related structures like 2-chloro-6-methylaniline (B140736) are key components in the synthesis of the anti-cancer drug dasatinib. researchgate.net The unique substitution pattern of this compound could lead to novel derivatives in medicinal chemistry and materials science.

Ligand Development: The steric and electronic properties of this aniline could be exploited in the design of new ligands for catalysis. Chiral aniline derivatives are used as ligands in asymmetric synthesis to produce enantiomerically pure compounds, which are vital in drug development. researchgate.netsmolecule.com

Research Gaps:

Detailed Reaction Kinetics: While general principles of steric and electronic effects are understood, detailed kinetic studies on the reactions of this compound are scarce. Such studies would provide quantitative data on how its specific substitution pattern influences reaction rates and mechanisms.

Exploration in Materials Science: The incorporation of the bulky tert-butyl group can influence the packing and solid-state properties of materials. Research into polymers or organic electronic materials derived from this compound could uncover novel properties.

Bioisosteric Replacement: In drug discovery, problematic aniline motifs are sometimes replaced with saturated carbocyclic structures to improve metabolic stability. acs.orgresearchgate.net However, a deeper understanding of how specific substitution patterns on the aniline ring affect metabolism is needed. Investigating the metabolic profile of this compound could provide valuable data for designing safer pharmaceuticals.

Future research should focus on the synthesis of novel, complex molecules derived from this compound and a thorough investigation of their physical, chemical, and biological properties. Overcoming the limitations in synthesizing diverse substituted structures remains a challenge but is key to unlocking the full potential of these versatile chemical building blocks. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZTGFXIQPWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517876 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85336-17-0 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 5 Tert Butyl 2 Methylaniline

Strategies for Incorporating Tert-Butyl and Methyl Groups on the Aniline (B41778) Scaffold

The introduction of alkyl groups onto an aniline framework can be achieved through various methods. These strategies primarily include direct electrophilic substitution on the aromatic ring or the transformation of a pre-functionalized precursor.

Direct alkylation methods involve the introduction of an alkyl group onto a pre-existing aromatic ring. For the synthesis of C-alkylated anilines, the Friedel-Crafts alkylation is a classic and fundamental method. mt.comiitk.ac.in This reaction involves an alkyl halide and a Lewis acid catalyst to generate an electrophile that attacks the electron-rich aromatic ring. mt.com

While direct N-alkylation of anilines is common, the synthesis of 5-(tert-butyl)-2-methylaniline requires C-alkylation—the introduction of the tert-butyl group onto the benzene (B151609) ring. A plausible direct approach is the Friedel-Crafts alkylation of an appropriate aniline or toluene (B28343) derivative. For instance, reacting m-toluidine (B57737) with a tert-butylating agent like a tert-butyl halide in the presence of a Lewis acid catalyst can be considered. pearson.com However, the amino group in aniline is a strong activating group and can coordinate with the Lewis acid, complicating the reaction.

A more controlled approach involves the alkylation of aniline using tert-butylating agents like methyl tert-butyl ether (MTBE) or tert-butanol (B103910) over solid acid catalysts. Studies using dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay (DTP/K10) have shown that only C-alkylated products are formed. ias.ac.incapes.gov.brresearchgate.net For example, the alkylation of aniline with MTBE at 175°C yielded over 84% mono-alkylated products, demonstrating a viable, albeit complex, route to tert-butylated anilines. ias.ac.inresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Products | Yield/Selectivity | Reference |

| Aniline | MTBE | 20% DTP/K10 | 175 | C-alkylated anilines | >84% yield of mono-alkylated products | ias.ac.in, researchgate.net |

| Aniline | tert-Butanol | 20% DTP/K10 | 150 | Mono-alkylated anilines | Equal isomer distribution | capes.gov.br, researchgate.net |

N-alkylation involves the substitution of a hydrogen atom on the amine nitrogen with an alkyl group. While not a direct route to the C-substituted target compound this compound, understanding the mechanisms is crucial in amine chemistry. The "borrowing hydrogen" or "hydrogen autotransfer" pathway is a modern, greener alternative to traditional methods using alkyl halides. nih.gov This method uses alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium, with water being the only byproduct. nih.govacs.org

For sterically hindered systems, such as those involving ortho-substituted anilines, N-alkylation can be challenging. The bulky groups near the nitrogen atom can impede the approach of the electrophile or the catalyst complex. rsc.org However, studies have shown that even sterically hindered anilines can undergo N-alkylation. For example, iridium-N-heterocyclic carbene (NHC) complexes have been effective in catalyzing the N-alkylation of various aniline derivatives, including those with steric hindrance, with good yields. nih.gov The choice of catalyst and reaction conditions, such as temperature and base, is critical to overcoming these steric barriers. acs.orgnih.gov The tolerance for sterically demanding substrates is often attributed to the specific nature of the catalyst, such as surface-grafted catalysts that exhibit minimal confinement effects. nih.gov

A highly effective and common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This two-step approach involves first synthesizing the correctly substituted nitroaromatic precursor, followed by its reduction to the target aniline. For this compound, the required precursor is 4-tert-butyl-1-methyl-2-nitrobenzene (B183555) (also known as 4-tert-butyl-2-nitrotoluene). chemsrc.com

This precursor is synthesized by the nitration of p-tert-butyltoluene. Research shows that the nitration of p-tert-butyltoluene in acetic anhydride (B1165640) yields a mixture of products, including the desired 4-tert-butyl-2-nitrotoluene in 41% yield. researchgate.netcdnsciencepub.com

| Starting Material | Reagents | Product | Yield | Reference |

| p-tert-butyltoluene | Acetic Anhydride, Nitrating agent | 4-tert-butyl-2-nitrotoluene | 41% | researchgate.net, cdnsciencepub.com |

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its clean reaction profile and high yields. The reaction typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. acs.org The process is generally efficient and can be performed under mild conditions. nih.govchemrxiv.org

The reduction of the nitro group proceeds through intermediate species like nitrosobenzene (B162901) and hydroxylamine. nih.gov In some cases, additives can be used to prevent the accumulation of these intermediates and improve the reaction rate and product purity. google.com For instance, cobalt corrole (B1231805) complexes have been shown to effectively catalyze the homogeneous hydrogenation of various nitroarenes to the corresponding anilines. nih.gov Studies on sterically hindered nitro compounds have demonstrated that they can be fully converted to the corresponding anilines, sometimes requiring higher catalyst loadings or longer reaction times. nih.govchemrxiv.org

| Nitro Compound | Catalyst System | Conditions | Outcome | Reference |

| Nitroarenes | Pd/C, H₂ | Standard | High conversion to anilines | acs.org |

| Nitrobenzene | NiFe hydrogenase (Hyd-1)/Carbon, H₂ | Ambient pressure | Full conversion to aniline | nih.gov |

| Nitrobenzene | Co-corrole 1, H₂ | 40 bar H₂, 120 °C | 99% formation of aniline | nih.gov |

Chemical reduction using metals in acidic or neutral media is a classic and robust method for synthesizing anilines from nitro compounds. Common reagents include iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid, or tin (Sn) in concentrated HCl. acs.org Zinc metal is also an effective reducing agent for this transformation and can be used with various promoters. researchgate.net

These methods are often preferred for their cost-effectiveness and functional group tolerance. The reduction of nitroarenes with iron powder and ammonium (B1175870) chloride in an aqueous solution is a prevalent method in literature. acs.org Zinc dust can also be used, for example, with ammonium formate (B1220265) or acetate (B1210297) as promoters, to achieve high yields of the corresponding amine. researchgate.net These reactions are powerful enough to reduce even sterically hindered nitro compounds. researchgate.netmsu.edu

| Reducing Agent | Acid/Promoter | Substrate Class | General Outcome | Reference |

| Iron (Fe) | Acetic Acid / HCl / NH₄Cl | Aromatic Nitro Compounds | High yield of anilines | acs.org |

| Tin (Sn) | Concentrated HCl | Aromatic Nitro Compounds | Effective reduction to anilines | acs.org |

| Zinc (Zn) | HCl / Ammonium Salts | Aromatic Nitro Compounds | High yield of anilines, tolerant of steric hindrance | msu.edu, researchgate.net |

Catalytic Hydrogenation of Nitro-Substituted Benzenes

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a cornerstone for the synthesis of aryl amines, including sterically hindered ones like this compound. wikipedia.orgresearchgate.net This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org

Buchwald-Hartwig C-N Bond Formation Reactions with Aryl Bromides

The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation. researchgate.net The synthesis of primary arylamines can be achieved by coupling aryl halides with ammonia (B1221849) or ammonia equivalents. nih.gov For a substrate like this compound, a plausible route involves the coupling of a corresponding aryl bromide, such as 3-bromo-1-(tert-butyl)-4-methylbenzene, with an amine source. The general reactivity order for aryl electrophiles in this reaction is typically ArBr > ArCl > ArI > ArOTf. wuxiapptec.com Aryl bromides often react more readily than aryl chlorides. nih.gov

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido intermediate, and subsequent reductive elimination to yield the desired aniline and regenerate the Pd(0) catalyst. wuxiapptec.comuwindsor.ca The selection of a suitable base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical for the reaction's success. uwindsor.caorganic-chemistry.org

Table 1: Illustrative Buchwald-Hartwig Reaction Conditions for Aryl Bromide Amination

| Component | Role/Example | Reference |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | nih.govnsf.govresearchgate.net |

| Aryl Halide | Aryl Bromide (e.g., 3-bromo-1-(tert-butyl)-4-methylbenzene) | nih.govacs.org |

| Amine Source | Ammonia, N-Methylaniline, Benzophenone imine | nih.govias.ac.in |

| Ligand | Bulky phosphines (e.g., Josiphos, Buchwald ligands) | nih.govresearchgate.net |

| Base | NaOtBu, LHMDS, K₃PO₄ | uwindsor.caorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | uwindsor.ca |

Ligand Systems and Reaction Optimization for Bulky Substrates

The synthesis of sterically hindered anilines, such as those containing a tert-butyl group ortho to the amine, presents a significant challenge that necessitates carefully designed catalyst systems. acs.orgresearchgate.net The success of the Buchwald-Hartwig amination for these bulky substrates is highly dependent on the choice of ligand. acs.orgthieme-connect.com

Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the coupling of sterically demanding partners. nsf.govias.ac.inthieme-connect.com These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst species. wuxiapptec.comuwindsor.ca Generations of catalysts have been developed, moving from simple trialkylphosphines to more sophisticated biarylphosphine ligands and N-heterocyclic carbenes (NHCs). wikipedia.orgnih.govresearchgate.net

For instance, ligands from the Josiphos family, which feature a ferrocenyl backbone and hindered phosphino (B1201336) groups, have proven effective for coupling primary amines with aryl halides at very low catalyst loadings. nih.gov Other notable ligand classes include bulky biaryl phosphines (e.g., Johnphos, XPhos) and N-heterocyclic carbenes like IPr*OMe, which have shown high activity in the amination of hindered aryl halides. researchgate.netias.ac.in The development of these advanced ligands has enabled the coupling of challenging substrates, such as 2,6-diisopropylaniline (B50358) with hindered aryl chlorides, achieving high yields. thieme-connect.com

Table 2: Comparison of Ligand Types for Amination of Hindered Substrates

| Ligand Class | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Bulky Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically large. | Effective for aryl bromides and some chlorides. | nih.gov |

| Biaryl Phosphines (Buchwald Ligands) | Tunable steric and electronic properties. | Broad scope, including hindered aryl chlorides and bromides. | researchgate.netthieme-connect.com |

| Ferrocenyl Phosphines (Josiphos type) | Sterically hindered, air-stable. | High turnover numbers for primary amines and aryl bromides. | nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky. | Effective for hindered aryl chlorides and bromides. | researchgate.net |

Alternative and Multi-step Synthetic Pathways

Beyond the direct amination of aryl halides, alternative strategies exist for synthesizing hindered anilines. These routes often involve the transformation of other functional groups, such as phenols, or leverage the unique properties of the target molecule for further synthetic applications.

Amination of Substituted Phenols (e.g., 2-methyl-6-tert-butylphenol to corresponding aniline)

The direct conversion of phenols to primary anilines is an attractive alternative to methods relying on pre-synthesized aryl halides, as phenols are abundant and diverse feedstocks. escholarship.orgnih.gov One reported method involves a palladium-catalyzed reaction using hydrazine (B178648) as both the amine and hydride source. nih.govrsc.org This protocol has been successfully applied to a wide range of phenols, including sterically hindered ones like carvacrol (B1668589) and thymol, using a simple Pd/C catalyst. nih.gov This suggests that 2-methyl-6-tert-butylphenol could be a viable starting material for the synthesis of this compound via this pathway. googleapis.comsigmaaldrich.com

Other, metal-free approaches have also been developed. One such method involves a one-pot ipso-oxidative aromatic substitution (iSOAr) process to produce anilines from phenols under mild conditions. rsc.org Another strategy uses a Smiles rearrangement, which is particularly effective for phenols bearing electron-withdrawing groups but can be applied more broadly. researchgate.net

Chiral Ligand Synthesis through Asymmetric Catalysis

An intriguing aspect of N-substituted anilines with bulky ortho substituents, such as N-(tert-butyl)-N-methylanilines, is their ability to exhibit stable axial chirality around the C(aryl)-N(amine) bond. researchgate.net This atropisomerism makes them valuable targets for use as chiral ligands in asymmetric catalysis. researchgate.netnih.gov

Research has demonstrated that compounds structurally related to this compound can be resolved into their separate enantiomers and subsequently used as ligands in reactions like palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net The synthesis of these axially chiral C-N compounds can be achieved through various modern catalytic asymmetric strategies, including metal-catalyzed transformations and organocatalysis. nih.gov For example, Rhodium(III)-catalyzed C-H activation of anilines has been used to synthesize axially chiral N-isoquinolyl indole (B1671886) derivatives. researchgate.netnih.gov The development of chiral ligands is a major focus in chemistry, as they are essential for producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. rsc.orgsigmaaldrich.com

Chemical Reactivity and Mechanistic Studies of 5 Tert Butyl 2 Methylaniline and Analogues

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The mechanism involves an initial attack of an electrophile by the aromatic ring's pi electrons, forming a positively charged intermediate known as a benzenonium ion. This is typically the slow, rate-determining step as it disrupts the ring's aromaticity. The subsequent fast step is the removal of a proton from the carbon atom that formed the new bond, which restores aromaticity. msu.edumasterorganicchemistry.com The substituents already present on the benzene (B151609) ring significantly influence both the rate of reaction and the position of the new substituent. wikipedia.org

Influence of the Tert-Butyl Group on Aromatic Ring Reactivity and Regioselectivity

The tert-butyl group is a bulky, electron-donating group. Its influence on electrophilic aromatic substitution is primarily governed by steric effects. wikipedia.org While alkyl groups are generally activating and ortho-, para-directing, the large size of the tert-butyl group significantly hinders electrophilic attack at the ortho positions. msu.edumasterorganicchemistry.com This steric hindrance leads to a strong preference for substitution at the para position. masterorganicchemistry.com For instance, in the nitration of tert-butylbenzene, the product distribution is heavily skewed towards the para isomer, with 73-75% being 4-nitro-tert-butylbenzene, compared to only 16% of the ortho isomer and 8% of the meta isomer. msu.edulibretexts.org

In 5-(tert-butyl)-2-methylaniline, the aromatic ring is activated by two electron-donating groups: the amino group and the methyl group. The amino group is a powerful activating group and is strongly ortho-, para-directing due to the resonance donation of its lone pair of electrons into the pi system. rutgers.edu The methyl group is also an activating, ortho-, para-director. The combined electronic effects of these groups would suggest that the positions ortho and para to the amino group are highly activated towards electrophilic attack. However, the regioselectivity is also heavily influenced by steric hindrance from the bulky tert-butyl group.

The directing effects of the substituents in this compound are as follows:

The amino group at C1 directs to the C2, C4, and C6 positions.

The methyl group at C2 directs to the C1, C3, and C5 positions.

The tert-butyl group at C5 directs to the C1, C2, and C4 positions.

Considering these directing effects and the significant steric hindrance from the tert-butyl group, electrophilic attack is most likely to occur at the positions that are electronically activated and sterically accessible. The position ortho to the strongly activating amino group and meta to the tert-butyl group (C6) is a likely site for substitution. The position para to the amino group (C4) is also electronically favored, but substitution here would be adjacent to the bulky tert-butyl group, potentially leading to steric hindrance.

Observed Limitations in EAS Reactions (e.g., Nitration, Sulfonation in analogous compounds) attributed to steric hindrance and electronic deactivation

While the aromatic ring of this compound is electronically activated, significant limitations in electrophilic aromatic substitution reactions can be observed due to steric hindrance. The presence of the bulky tert-butyl group can impede the approach of the electrophile to the adjacent positions on the ring. This steric hindrance is a well-documented phenomenon in substituted benzenes. msu.edumasterorganicchemistry.com

For example, in the nitration of p-tert-butyltoluene, no products resulting from the attack of the nitronium ion ipso to the tert-butyl group were observed, indicating significant steric hindrance at this position. cdnsciencepub.com Similarly, the sulfonation of sterically hindered aromatic compounds can be challenging. thieme-connect.com The reaction often requires harsh conditions, and in some cases, the bulky substituents can prevent the reaction from occurring at all. researchgate.net

In addition to steric hindrance, electronic deactivation can also limit EAS reactions. While the amino and methyl groups in this compound are activating, if the reaction is carried out under strongly acidic conditions (as is common for nitration and sulfonation), the amino group will be protonated to form an anilinium ion (-NH3+). The anilinium group is a strongly deactivating, meta-directing group. This would significantly reduce the reactivity of the aromatic ring towards electrophiles.

Reactions at the Amine Nitrogen Center

N-Alkylation Reactions: Kinetics, Thermodynamics, and Steric Hindrance Effects

N-alkylation of aromatic amines is a common reaction that can be influenced by several factors, including the structure of the amine and the alkylating agent, as well as the reaction conditions. bohrium.comresearchgate.net The kinetics of N-alkylation are affected by the nucleophilicity of the amine and the steric environment around the nitrogen atom. unive.itrsc.org

For this compound, the presence of the methyl group at the ortho position to the amine introduces steric hindrance that can slow down the rate of N-alkylation. Studies on analogous compounds have shown that increasing the steric bulk of substituents on the aromatic ring hinders the diffusion of the amine to the catalytic sites, thereby reducing the reaction rate. unive.it For example, the rate of N-methylation of p-alkylanilines decreases as the size of the alkyl group increases. unive.it

The thermodynamics of N-alkylation are also influenced by steric factors. The formation of a more sterically crowded N-alkylated product may be less favorable than the reactants. However, N-alkylation reactions are often driven to completion by using an excess of the alkylating agent or by removing the byproducts.

The choice of catalyst can also play a crucial role in overcoming steric hindrance. For instance, certain iridium and ruthenium complexes have been shown to be effective catalysts for the N-alkylation of primary amines with alcohols, even with sterically demanding substrates. acs.orgacs.org

Table 1: Factors Influencing N-Alkylation of Aromatic Amines

| Factor | Effect on N-Alkylation of this compound |

| Steric Hindrance | The ortho-methyl group and the meta-tert-butyl group can sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially slowing the reaction rate. unive.it |

| Electronic Effects | The electron-donating methyl and tert-butyl groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and favoring the reaction. |

| Catalyst | The use of appropriate catalysts, such as certain transition metal complexes, can facilitate the reaction even with sterically hindered amines. acs.orgacs.org |

| Reaction Conditions | Higher temperatures and the use of a suitable solvent can help overcome the activation energy barrier and improve reaction rates. bohrium.com |

Oxidation Pathways and Formation of N-Oxide Derivatives

The oxidation of aromatic amines can lead to a variety of products, including nitroso compounds, nitro compounds, and N-oxides. acs.orgmdpi.com The specific product formed depends on the oxidant used and the reaction conditions. The presence of substituents on the aromatic ring can also influence the outcome of the oxidation.

For sterically hindered aromatic amines, oxidation can be challenging. However, specific reagents have been developed for the selective oxidation of such compounds. researchgate.net For example, nonanebis(peroxoic acid) has been used for the regio- and chemoselective oxidation of aromatic amines with ortho substituents to the corresponding nitro compounds. acs.org

The formation of N-oxide derivatives from aromatic amines is another possible oxidation pathway. clockss.orgdcu.ie This reaction is typically carried out using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). The N-oxide functionality can be a useful synthetic handle for further transformations. acs.org In the case of this compound, oxidation with a suitable peroxy acid could potentially lead to the formation of this compound N-oxide. The steric hindrance from the ortho-methyl group might influence the rate of this reaction.

The oxidation of anilines can also proceed through radical mechanisms, particularly in the presence of certain enzymes or radical initiators. nih.govbeilstein-journals.org These pathways can lead to the formation of various reactive intermediates, which can then undergo further reactions.

Nitrosation Reactions of Secondary Amine Functionalities

Primary aromatic amines, such as this compound, react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. msu.eduucalgary.ca However, if this compound is first N-alkylated to form a secondary amine, this secondary amine can then undergo N-nitrosation.

The reaction of secondary aromatic amines with nitrous acid yields N-nitrosamines. msu.edupharm.or.jp The mechanism involves the electrophilic attack of the nitrosonium ion (NO+), which is formed from nitrous acid in an acidic medium, on the nitrogen atom of the secondary amine. ucalgary.ca

The rate of N-nitrosation can be affected by the basicity of the amine and the steric environment around the nitrogen atom. Steric hindrance can slow down the reaction. publish.csiro.au In the case of a secondary amine derived from this compound, the bulky tert-butyl group and the ortho-methyl group would likely influence the rate of nitrosation.

Recent research has explored alternative methods for N-nitrosation, including electrochemical methods using sodium or potassium nitrite, which avoid the need for strong acids. researchgate.net Other methods involve the use of reagents like tert-butyl nitrite. researchgate.net These milder conditions may be advantageous for substrates that are sensitive to strong acids.

Comparative Reactivity Studies with Structural Isomers and Analogues

The chemical behavior of this compound is deeply influenced by the interplay of steric and electronic factors originating from its substituent pattern. Comparative studies with its structural isomers and other substituted anilines provide crucial insights into how these effects govern reaction outcomes.

Analysis of Steric and Electronic Effects on Reaction Rates and Selectivity

The reactivity of an aniline (B41778) derivative is a delicate balance between the electronic nature of its substituents and the steric hindrance they impose around the amino group and the aromatic ring. In this compound, both the methyl and tert-butyl groups are electron-donating, which increases the electron density on the aromatic ring and the nitrogen atom, thereby enhancing the aniline's basicity compared to unsubstituted aniline. chemistrysteps.com This increased nucleophilicity generally accelerates reactions involving electrophilic attack.

However, the position of these alkyl groups is critical. The methyl group at the ortho position exerts a significant "ortho effect," a combination of steric and electronic influences that is distinct from its effect at other positions. testbook.com Studies on various substituted anilines have consistently shown that alkyl groups at the 2-position (ortho) can dramatically reduce reaction rates due to steric hindrance. worktribe.com This steric crowding impedes the approach of reagents to the nitrogen atom and can also hinder the planarity required for optimal resonance stabilization in transition states. testbook.com For instance, in nucleophilic aromatic substitution (SNAr) reactions, 2-alkyl substituted anilines show a considerable reduction in reactivity, an effect that is even more pronounced in base-catalyzed pathways. worktribe.comunilag.edu.ng

The tert-butyl group at the meta-position (position 5) primarily contributes its electronic effect (inductive and hyperconjugative electron donation) with minimal direct steric hindrance to the amino group. In contrast, an isomer like 2-tert-butyl-5-methylaniline would experience much greater steric shielding of the amino group, leading to a more significant decrease in the rates of reactions such as N-alkylation or acylation.

The electronic effects of substituents on the reactivity of anilines have been quantified using Hammett plots. Electron-donating groups, like methyl and tert-butyl, generally lead to negative Hammett reaction constants (ρ), indicating that the reaction is favored by increased electron density at the reaction center. unilag.edu.ng Conversely, electron-withdrawing groups decrease the electron density of the benzene ring, making the arylamine less basic and less reactive toward electrophiles. chemistrysteps.comjournaleras.com

| Substituent Effect | Influence on Aniline Ring | Impact on Reactivity | Example Group |

|---|---|---|---|

| Electronic (Donating) | Increases electron density on the ring and nitrogen atom. chemistrysteps.com | Increases basicity and rate of electrophilic substitution. chemistrysteps.com | -CH₃, -C(CH₃)₃ |

| Electronic (Withdrawing) | Decreases electron density on the ring and nitrogen atom. journaleras.com | Decreases basicity and rate of electrophilic substitution. chemistrysteps.comjournaleras.com | -NO₂, -CN, Halogens |

| Steric (Ortho Position) | Hinders the approach of reagents to the amino group. worktribe.com Disrupts planarity and resonance. testbook.com | Reduces reaction rates, particularly for N-centered reactions. unilag.edu.ng Lowers basicity (ortho effect). testbook.com | 2-Methyl, 2,6-Dimethyl |

| Steric (Meta/Para Position) | Minimal direct steric impact on the amino group. worktribe.com | Electronic effects are dominant over steric effects. | 4-Methyl, 4-tert-butyl |

Conformational Analysis and Rotational Behavior around N-Ar Bonds

The aniline molecule is not perfectly planar; the amino group typically lies at an angle to the plane of the phenyl ring. researchgate.net The introduction of substituents, especially at the ortho position, significantly influences this geometry and the dynamics of rotation around the carbon-nitrogen (N-Ar) bond.

In sterically hindered anilines, the energy barrier to rotation around the N-Ar bond can be high enough to allow for the existence of stable rotational isomers, or atropisomers. csic.es Research on N-aryl anilines with bulky ortho substituents has demonstrated the presence of such N-C axial chirality. csic.esresearchgate.net The stability of these atropisomers, and thus the rotational barrier, is sensitive to the electronic properties of substituents on the aryl rings. csic.es Studies on related N-aryl-2-tert-butyl-6-methylanilines have shown that the rotational barriers around the N-C chiral axis increase as the electron-withdrawing character of other substituents on the molecule increases. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to determine the potential energy surfaces for rotation around the N-Ar bond. nsf.gov For N-alkyl-N-aryl amides, which are related structures, allylic strain between substituents on the nitrogen and the aryl ring can force the aryl group to rotate significantly out of the amide plane. nsf.gov In the case of this compound, the primary steric interaction governing the N-Ar dihedral angle is between the ortho-methyl group and the hydrogens of the amino group.

| Aniline Derivative Type | Key Conformational Feature | Rotational Barrier around N-Ar Bond | Controlling Factors |

|---|---|---|---|

| Aniline | Nonplanar NH₂ group (pyramidal N). researchgate.net | Low | Balance between resonance (favors planar) and N hybridization (favors pyramidal). |

| Ortho-substituted Anilines (e.g., 2-methylaniline) | Increased dihedral angle between the N-H bonds and the ring plane. | Moderate to High | Steric repulsion between the ortho-substituent and the amino group. nsf.gov |

| N-Aryl-2-tert-butyl-6-methylanilines | Rotationally stable N-C axially chiral structure. researchgate.net | High (can lead to stable atropisomers). | Severe steric hindrance from ortho groups; electronic effects of para-substituents. csic.esresearchgate.net |

| N-(5-Substituted-pyrimidin-2-yl)anilines | Rotational barriers correlate with Hammett constants. csic.es | Variable; depends on substituent electronics. | Electron-withdrawing groups on the pyrimidine (B1678525) ring increase the barrier. csic.esfigshare.com |

Impact of Substituent Position on Overall Reactivity Profiles

4-(tert-butyl)-2-methylaniline (B1620446) : In this isomer, the bulky tert-butyl group is at the para position. This placement maximizes its electron-donating effect on the amino group through resonance, potentially making this isomer more basic and a stronger nucleophile than 5-tert-butyl-2-methylaniline. The ortho-methyl group still provides steric hindrance. Electrophilic attack would be directed to positions 6 and 3/5, with position 6 being sterically hindered.

2-(tert-butyl)-5-methylaniline : This isomer would exhibit the most significant steric hindrance at the amino group due to the bulky ortho-tert-butyl group. This would drastically reduce the rate of reactions at the nitrogen center. While the ring is still activated, the immense steric bulk of the tert-butyl group would also heavily influence the regioselectivity of electrophilic aromatic substitution.

N-tert-butyl-2-methylaniline : This isomer, where the tert-butyl group is on the nitrogen atom, presents a different reactivity profile. The nitrogen atom is now a secondary amine and is severely sterically hindered. smolecule.com This steric bulk can be leveraged in applications like chiral ligands. smolecule.com The reactivity of the aromatic ring is still influenced by the ortho-methyl group and the N-alkylamino group, which is a powerful ortho, para-director.

The impact of substituent position is clearly demonstrated in SNAr reactions, where substituents at the 3- or 4-positions have only minor steric effects, whereas alkyl groups at the 2-position cause a profound decrease in reactivity. worktribe.com

| Isomer | Steric Hindrance at NH₂ | Electronic Activation of Ring | Predicted Reactivity Profile |

|---|---|---|---|

| This compound | Moderate (from ortho-methyl) | High | Moderately reactive at N; highly reactive ring with strong regiocontrol for electrophilic attack at C4. |

| 4-(tert-butyl)-2-methylaniline | Moderate (from ortho-methyl) | Very High (para-tert-butyl enhances resonance) | Potentially more reactive at N and on the ring than the 5-tert-butyl isomer. |

| 2-(tert-butyl)-5-methylaniline | Very High (from ortho-tert-butyl) | High | Very low reactivity at N; ring reactions are sterically controlled. |

| 3-(tert-butyl)-2-methylaniline | Moderate (from ortho-methyl) | High | Similar to 5-tert-butyl isomer, with subtle differences in electronic distribution. |

Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Conformational Assessment

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 5-(tert-butyl)-2-methylaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the two alkyl substituents.

The predicted signals for this compound are as follows:

Aromatic Protons: Three protons are attached to the benzene (B151609) ring at positions 3, 4, and 6. These would appear in the aromatic region of the spectrum (typically δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would confirm the 1,2,5-substitution pattern.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Methyl Protons: The protons of the methyl group (-CH₃) at position 2 would appear as a sharp singlet, integrating to three protons.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group at position 5 would produce a strong singlet signal, typically in the upfield region of the spectrum.

Conformational assessment can also be explored using ¹H NMR. The rotation around the C2-N bond is sterically hindered by the presence of the ortho-methyl group. This restricted rotation, known as hindered internal rotation, can sometimes be observed through changes in the NMR spectrum, such as the broadening of signals at different temperatures.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Methyl (Ar-CH₃) | ~2.2 | Singlet | 3H |

| Amine (NH₂) | Variable | Broad Singlet | 2H |

| Aromatic (Ar-H) | ~6.6 - 7.2 | Multiplet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Since natural abundance of ¹³C is low, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For the symmetric structure of this compound, a total of nine distinct carbon signals are expected:

Six Aromatic Carbons: Each of the six carbons in the benzene ring is chemically unique and will produce a separate signal in the typical aromatic region (δ 110-150 ppm).

Three Aliphatic Carbons: These include the carbon of the methyl group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

The specific chemical shifts confirm the presence and electronic environment of each carbon, solidifying the structural assignment.

Predicted ¹³C NMR Resonances for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~31 |

| tert-Butyl (C(CH₃)₃) | ~34 |

| Methyl (Ar-CH₃) | ~17 |

| Aromatic (Ar-C) | ~115 - 148 |

Advanced NMR Techniques: 2D NMR, Variable-Temperature NMR for Rotational Barriers

To unambiguously assign proton and carbon signals and to study dynamic processes, advanced NMR techniques are utilized.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbons they are directly attached to or are multiple bonds away from, respectively. These experiments provide definitive confirmation of the molecule's connectivity.

Variable-Temperature (VT) NMR: This technique is particularly valuable for studying conformational dynamics, such as the rotation around the N-aryl bond. csic.esrsc.org In substituted anilines, the energy barrier to this rotation can be significant enough to be measured on the NMR timescale. csic.esnih.gov By recording spectra at different temperatures, one can observe the broadening and eventual coalescence of signals from protons that exchange between different environments as the rate of rotation increases. csic.es The temperature at which two signals merge (the coalescence temperature, Tc) can be used in the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational process. nih.gov For this compound, VT-NMR could quantify the energy barrier for rotation around the C-N bond, providing insight into the steric influence of the ortho-methyl group. psu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₇N), the theoretical monoisotopic mass can be calculated and compared to the experimental value. The close agreement between the calculated and observed mass confirms the molecular formula and rules out other potential formulas with the same nominal mass. rsc.orgrsc.org

High-Resolution Mass Spectrometry Data for C₁₁H₁₇N

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₇N | - |

| Calculated Mass [M+H]⁺ | 164.1434 | - |

| Representative Found Mass [M+H]⁺ | 164.1439 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of volatile and semi-volatile compounds and for analyzing complex mixtures. osti.govoup.com

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component, such as this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer. The MS ionizes the molecules and detects the molecular ion (M⁺), which confirms the molecular weight. It also generates a fragmentation pattern, which acts as a molecular fingerprint that can be compared to spectral libraries for positive identification. epa.gov This method is highly sensitive and selective, making it ideal for detecting trace-level impurities or identifying components in a reaction mixture. oup.comd-nb.info

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in identifying the key structural features and electronic environment of this compound. Infrared and UV-Visible spectroscopy, in particular, offer insights into its vibrational modes and electronic transitions.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The resulting IR spectrum provides a unique molecular "fingerprint" that is characteristic of the compound. wiley.com For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine, aromatic ring, and alkyl substituents.

While a specific spectrum for this compound is not publicly available, the spectrum of its isomer, 2-tert-butyl-6-methylaniline, provides a close reference for the expected vibrational frequencies. nist.govnih.gov The key functional groups—the N-H bonds of the primary amine, the C-H bonds of the alkyl groups and the aromatic ring, the aromatic C=C bonds, and the C-N bond—all produce characteristic absorptions. wiley.com

The primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The C-H stretching vibrations of the methyl and tert-butyl groups are expected just below 3000 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring occur in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound (based on data from its isomer, 2-tert-butyl-6-methylaniline, and general principles)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | nist.gov |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | wiley.com |

| Aliphatic C-H Stretch | Methyl, tert-butyl | 2850 - 2970 | wiley.com |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | nist.gov |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | wiley.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tmv.ac.in This technique is particularly useful for studying compounds with chromophores, such as the benzene ring in this compound. The aniline (B41778) structure itself is a chromophore that undergoes characteristic electronic transitions.

The primary electronic transitions observed in aniline and its derivatives are the π → π* and n → π* transitions. tmv.ac.in The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons within the aromatic π-system. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the benzene ring; this transition is generally of lower intensity.

Substituents on the benzene ring can shift the absorption maxima (λmax) and affect the molar absorptivity (εmax). The methyl and tert-butyl groups on this compound are alkyl groups, which are considered auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the λmax and intensity of the absorption. Typically, electron-donating alkyl groups cause a small bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. tmv.ac.in While specific experimental λmax values for this compound are not readily found in the literature, the expected transitions can be inferred from the behavior of other alkyl-substituted anilines.

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Chromophore / Orbital Origin | Expected Wavelength Region | Notes | Reference |

| π → π* (Primary) | Aromatic π system (Benzene Ring) | ~230-250 nm | High intensity; shifted by alkyl substituents. | tmv.ac.in |

| π → π* (Secondary) | Aromatic π system (Benzene Ring) | ~270-290 nm | Lower intensity than the primary band, shows fine structure. | tmv.ac.in |

| n → π | Nitrogen lone pair → Aromatic π orbital | > 300 nm | Low intensity, may be obscured by solvent effects or other absorptions. | tmv.ac.in |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Characteristics[14],[15],

Crystallographic Analysis

Crystallographic analysis, particularly X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Single-crystal X-ray diffraction (XRD) analysis allows for the unambiguous determination of a molecule's solid-state conformation and its packing in the crystal. atauni.edu.tr This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined with high precision. rsc.org

Although a crystal structure for this compound has not been reported in the surveyed literature, XRD studies on structurally related compounds, such as other tert-butyl substituted anilines and their derivatives, illustrate the type of detailed information that can be obtained. researchgate.netiucr.org Such an analysis would reveal the precise bond lengths and angles of the aniline ring, the amino group, and the alkyl substituents. It would also determine the torsion angles, which define the orientation of the tert-butyl and amino groups relative to the aromatic ring. This information is crucial for understanding the steric and electronic effects that govern the molecule's properties. iucr.org For example, analysis of related structures often reveals that bulky substituents can cause significant twisting of functional groups out of the plane of the benzene ring. iucr.org

Table 3: Representative Crystallographic Data Obtainable from XRD (Illustrated with data from a related substituted aniline structure)

| Parameter | Description | Example Data Type | Reference |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. | iucr.org |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, Pna2₁, etc. | iucr.orgiucr.org |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 11.25 Å, b = 19.67 Å, c = 9.83 Å, β = 93.2° | iucr.org |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-C). | C-N: ~1.40 Å, C-C (aromatic): ~1.39 Å | nih.gov |

| Bond Angles | The angles between three connected atoms (e.g., C-N-H, C-C-C). | C-C-N: ~120° | nih.gov |

| Torsion Angles | The dihedral angles describing the conformation around a bond. | C-C-N-C: Describes twist of the amino group. | iucr.org |

The arrangement of molecules in a crystal is governed by a balance of intermolecular forces and steric effects. researchgate.net In this compound, the bulky tert-butyl group is expected to play a significant role in dictating the crystal packing. Studies on other molecules with tert-butyl groups show that such bulky substituents can increase packing efficiency within a crystal lattice. tandfonline.comtandfonline.com This can influence physical properties like the melting point.

The amino group (-NH₂) is capable of acting as a hydrogen bond donor, while the aromatic ring can act as a weak hydrogen bond acceptor (in C-H···π interactions). Therefore, intermolecular N-H···N hydrogen bonds could be a key feature in the crystal structure, potentially linking molecules into chains or dimers. nih.gov However, the presence of the methyl group in the ortho position relative to the amine may introduce steric hindrance that could shield the amino group and limit its participation in hydrogen bonding. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ripublication.com It is widely employed for its balance of accuracy and computational cost, making it suitable for studying organic molecules of this size. numberanalytics.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. numberanalytics.com Using DFT methods, such as the B3LYP functional with a 6-31G(d) basis set, the bond lengths, bond angles, and dihedral angles are adjusted to find the global minimum on the potential energy surface. researchgate.netresearchgate.net For 5-(tert-butyl)-2-methylaniline, this process would confirm the relative orientations of the amino, methyl, and tert-butyl groups on the benzene (B151609) ring. The steric hindrance between the ortho-methyl group and the amino group, as well as the bulky tert-butyl group, significantly influences the final geometry.

The electronic properties are derived from the optimized geometry. Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For substituted anilines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, while the LUMO is a π*-antibonding orbital.

Table 1: Predicted Geometrical and Electronic Properties for this compound Note: These values are representative and derived from typical DFT calculations on analogous structures.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-N Bond Length | ~1.40 Å | Indicates partial double bond character due to lone pair delocalization. |

| C-NH₂ Bond Angle | ~120° | Suggests sp² hybridization of the nitrogen atom. |

| HOMO Energy | ~ -5.2 eV | Relates to the ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | ~ -0.8 eV | Relates to the electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Indicates the molecule's chemical reactivity and stability. researchgate.net |

DFT calculations are highly effective in predicting various spectroscopic parameters that can be compared with experimental data for structural verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukpsu.edu Calculations are often performed at levels like B3LYP/6-311G(d,p), and the resulting absolute shielding values are converted to chemical shifts relative to a standard (e.g., TMS). psu.edunih.gov These predictions are invaluable for assigning complex spectra and confirming the molecular structure. mdpi.comwsu.edu

IR Vibrational Frequencies: Theoretical vibrational analysis through DFT provides the frequencies and intensities of infrared (IR) absorptions. faccts.de A frequency calculation on the optimized geometry yields a set of normal modes, each corresponding to a specific molecular vibration (e.g., N-H stretching, C-H stretching, aromatic ring modes). researchgate.netmdpi.com These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and method limitations.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comfaccts.de It calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov For this compound, TD-DFT would predict the λ_max values corresponding to π → π* transitions within the aromatic system, which are influenced by the electron-donating amino and alkyl groups. rsc.org

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values based on standard computational methods for similar molecules.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (NH₂) | ~3.5 ppm | Amino protons |

| δ (Ar-H) | 6.8 - 7.2 ppm | Aromatic protons | |

| δ (tert-butyl) | ~1.3 ppm | tert-butyl protons | |

| IR | ν (N-H) | ~3400-3500 cm⁻¹ | Asymmetric/Symmetric NH₂ stretch |

| ν (C-H) | ~2900-3100 cm⁻¹ | Alkyl and Aromatic C-H stretch | |

| ν (C=C) | ~1500-1600 cm⁻¹ | Aromatic ring stretch | |

| UV-Vis | λ_max | ~245 nm, ~300 nm | π → π* transitions |

DFT is a cornerstone for investigating chemical reaction mechanisms at the molecular level. acs.orgacs.orgmdpi.com For a substituted aniline (B41778), this could involve studying electrophilic aromatic substitution, oxidation, or N-arylation reactions. Computational chemists can map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state determines the activation energy barrier of the reaction, providing insight into reaction kinetics. mdpi.com The nature of the substituent groups (electron-donating or withdrawing) and their positions on the aniline ring significantly influence these energy barriers. acs.org For instance, the electron-donating methyl and tert-butyl groups in this compound would be predicted to activate the ring towards electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)[15],

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. chemmethod.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. acs.org

MD simulations can be used to explore the conformational landscape of this compound. wiley.com These simulations, typically run using a classical force field (like AMBER or OPLS), can model the rotation around single bonds, such as the C-N bond and the bond connecting the tert-butyl group to the ring. researchgate.netnih.gov This provides insight into the molecule's flexibility, the rotational energy barriers, and the most populated conformations in solution or the gas phase at a given temperature. Analysis of the simulation trajectory can reveal how intramolecular hydrogen bonding or steric clashes influence the molecule's preferred shapes.

If a derivative of this compound were to be investigated as a potential drug candidate (e.g., a kinase inhibitor), MD simulations would be essential for studying its interaction with a target protein. chemmethod.commdpi.com After an initial binding pose is predicted using molecular docking, MD simulations are run on the protein-ligand complex. biointerfaceresearch.com These simulations can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the strength of hydrogen bonds and hydrophobic contacts over time. nih.govbiorxiv.org Furthermore, advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein, which is critical for rational drug design. mdpi.com

Conformational Dynamics and Flexibility Studies of the Molecule

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry. They establish a mathematical correlation between the chemical structure of a compound and its biological activity. This approach relies on the principle that the structure of a molecule, defined by various physicochemical and quantum chemical descriptors, dictates its activity. By developing robust QSAR models, the properties of new or untested compounds can be predicted, saving significant time and resources in experimental screening. tandfonline.comresearchgate.net

Calculation of Molecular Descriptors and Property Prediction (e.g., LogP, Topological Polar Surface Area)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors fall into several categories, including constitutional (0D), topological (2D), and geometrical (3D). For a given compound, these values can be calculated using various computational software packages. These descriptors are the foundation of QSAR and cheminformatics analyses. imist.ma

For this compound, key molecular descriptors can be computationally derived to predict its behavior in various systems. While a comprehensive, experimentally verified list is not always available in public databases, reliable estimations can be made using standard computational methods.

Interactive Table 1: Calculated Molecular Descriptors for this compound.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N | The elemental composition of the molecule. sigmaaldrich.com |

| Molecular Weight | 163.26 g/mol | The mass of one mole of the substance. sigmaaldrich.com |

| LogP (octanol-water partition coefficient) | ~3.5-4.0 (estimated) | A measure of the molecule's lipophilicity, crucial for predicting membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | ~26.0 Ų (estimated) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It correlates well with drug transport properties. |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms (N, O) with lone pairs. |

Note: Some values are estimated based on computational models for aniline derivatives as specific experimental data for this compound may not be publicly listed. These descriptors form the basis for predicting the compound's behavior in biological systems.

Prediction of Binding Affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Potential Biological Applications

In silico ADMET prediction is a critical step in the early phases of drug development. nih.gov By using the molecular descriptors calculated for a compound like this compound, computational models can forecast its pharmacokinetic and toxicological profile. This allows researchers to identify potentially problematic candidates before they undergo expensive and time-consuming experimental testing. europa.eu

The process involves feeding the descriptors into previously validated QSAR models. These models, built from large datasets of compounds with known experimental ADMET properties, can predict outcomes for new molecules. tandfonline.com For instance, descriptors like LogP and TPSA are fundamental in predicting absorption and blood-brain barrier penetration. nih.gov

Interactive Table 2: Conceptual ADMET Profile Prediction for this compound.

| ADMET Property | Predicted Behavior (Conceptual) | Relevant Descriptors |

|---|---|---|

| Absorption | Good oral absorption predicted due to moderate molecular weight and lipophilicity (LogP). | LogP, Molecular Weight, TPSA |

| Distribution | Likely to distribute into tissues. Blood-brain barrier penetration would need specific modeling but may be possible. | LogP, TPSA, Hydrogen Bonding |

| Metabolism | The aniline group and alkyl substituents are potential sites for metabolic reactions (e.g., oxidation, N-dealkylation). | Chemical structure, electronic properties |

| Excretion | Metabolites are typically more polar and are excreted renally. | Polarity, Water Solubility |

| Toxicity | Potential for toxicity associated with aromatic amines would be a key area for prediction (e.g., hepatotoxicity, mutagenicity). | Structural alerts, electronic descriptors |

Note: This table is conceptual and illustrates the types of predictions made in an ADMET assessment. Specific predictions require dedicated software and validated models.

Stereochemical Investigations

The specific substitution pattern of this compound gives rise to fascinating stereochemical properties, primarily related to hindered rotation around the carbon-nitrogen single bond.

Atropisomerism and Axial Chirality in Substituted Anilines

Atropisomerism is a form of chirality that arises from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers (atropisomers). snnu.edu.cn In diarylamines and substituted anilines, this phenomenon can occur around the C(aryl)-N bond. nih.gov

The presence of bulky substituents ortho to the C-N bond is a key structural requirement for atropisomerism in anilines. nih.govresearchgate.net In this compound, the methyl group is in the ortho position relative to the amino group. This substitution, combined with the steric bulk of the entire molecule, can significantly hinder the free rotation around the C-N bond. When this aniline is part of a larger, more sterically crowded molecule (for example, N-arylated derivatives), the hindrance becomes substantial enough to create a stable chiral axis. Research on N-aryl anilines with ortho-substituents has shown that such structures can possess a rotationally stable N-C axially chiral structure. csic.es

Computational Elucidation of Rotational Barriers and Chiral Stability

Computational chemistry provides powerful tools to quantify the stability of atropisomers. Density Functional Theory (DFT) is a common method used to calculate the energy profile for rotation around a specific bond. benthamdirect.comscispace.com By mapping the energy of the molecule as the dihedral angle of the C-C-N-H bond is systematically changed, chemists can identify the ground state conformations (energy minima) and the transition state for rotation (energy maximum).

The energy difference between the ground state and the transition state is the rotational energy barrier (ΔG‡). A higher barrier indicates greater chiral stability and a longer half-life for the interconversion of the atropisomers. Studies on related substituted anilines have shown that:

Steric Hindrance: Increasing the size of the ortho-substituents dramatically increases the rotational barrier.

Electronic Effects: The electronic properties of substituents on the N-aryl group can also influence the rotational barrier. Electron-withdrawing groups tend to increase the barrier by enhancing the double-bond character of the C-N bond through resonance. ugm.ac.id

Computational analyses on N-aryl anilines have calculated rotational barriers that correlate well with experimental observations from techniques like variable-temperature NMR. csic.es For a molecule like this compound, DFT calculations would be essential to predict whether its derivatives could form stable, isolable atropisomers, a critical consideration for applications in asymmetric catalysis or as chiral pharmaceuticals. nih.gov

Applications and Advanced Research Directions

Role as an Organic Synthesis Intermediate

As an organic synthesis intermediate, 5-(tert-butyl)-2-methylaniline serves as a foundational component for constructing more elaborate chemical structures. Its unique arrangement of a bulky tert-butyl group and a methyl group on the aniline (B41778) frame influences its reactivity and makes it a valuable precursor in several synthetic pathways.

Building Block for Complex Organic Molecules

The distinct steric and electronic properties of this compound make it a useful building block for complex organic molecules. The tert-butyl group, in particular, provides significant steric hindrance, which can direct the course of chemical reactions to achieve specific, desired outcomes in the synthesis of intricate molecular architectures. This controlled reactivity is crucial in multi-step syntheses where precision is paramount.

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is incorporated into various intermediates that are essential for the production of pharmaceuticals and agrochemicals. smolecule.comchemball.comrsc.org For instance, aniline derivatives are key components in many biologically active compounds. The specific substitution pattern of this compound can be a precursor to molecules with desired therapeutic or pesticidal properties. Its role as a precursor is vital in the development of new drugs and crop protection agents. smolecule.comchemball.comrsc.org

Utilization in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. whiterose.ac.ukmdpi.com this compound can be a starting material in the synthesis of these important ring systems. beilstein-journals.orgmdpi.com The amine group of the molecule can participate in cyclization reactions to form various heterocyclic structures, such as indoles and quinolines, which are prevalent in biologically active compounds. whiterose.ac.ukmdpi.comrsc.org The substituents on the aniline ring can influence the properties and reactivity of the resulting heterocyclic products.

Applications in Asymmetric Catalysis and Chiral Ligand Design

A significant area of research involving this compound is its application in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects.

Development as Chiral Ligands for Metal-Catalyzed Asymmetric Reactions (e.g., Palladium-Catalyzed Allylic Alkylation)